molecular formula C18H12F3NO3 B034053 N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide CAS No. 104145-35-9

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide

Cat. No.: B034053
CAS No.: 104145-35-9
M. Wt: 347.3 g/mol
InChI Key: ADAVFBLYCHWWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide is a synthetic compound that belongs to the class of chromen derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide typically involves the reaction of 7-amino-4-(trifluoromethyl)coumarin with phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3/c19-18(20,21)14-10-17(24)25-15-9-12(6-7-13(14)15)22-16(23)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAVFBLYCHWWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350796
Record name N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104145-35-9
Record name N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Phenylacetamido)-4-(trifluoromethyl)coumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.